molecular formula C7H2F7NO3S B142690 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-03-5

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B142690
CAS No.: 147541-03-5
M. Wt: 313.15 g/mol
InChI Key: LWZRPYZXABAHFJ-UHFFFAOYSA-N
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Description

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is a fluorinated pyridinium salt characterized by a sulfonate anion and a highly substituted aromatic core. The pyridinium ring contains one fluorine atom and two trifluoromethyl (–CF₃) groups at positions 4 and 6, contributing to its strong electron-withdrawing properties. The sulfonate group (–SO₃⁻) enhances solubility in polar solvents, making it suitable for applications in catalysis, ionic liquids, or pharmaceutical intermediates. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest high thermal stability and moderate hydrophilicity due to the balance between –CF₃ groups and the sulfonate moiety .

Properties

IUPAC Name

1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZRPYZXABAHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371974
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-03-5
Record name Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147541-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate involves its ability to act as an electrophilic fluorinating agent. It introduces fluorine atoms into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of 1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate with structurally related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
This compound Pyridinium cation 1-F, 4-CF₃, 6-CF₃; sulfonate anion High polarity, potential for ionic liquids
(2R)-2-[2-[2,3-Difluoro-4-[[...]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid Benzamide derivative Sulfonate, –CF₃, heterocyclic spiro system Pharmaceutical intermediate (LCMS: m/z 867.0 [M+H]⁺)
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-5(4H)-one Pyrazolo-pyridinone 3-CH₃, 4-CF₃, 6-CF₃ Enhanced lipophilicity; enzyme inhibition
2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide) Bis-pyridinium salt Triphenyl groups; BF₄⁻ counterions Surfactant or phase-transfer catalyst

Key Comparison Points

Electronic Effects The trifluoromethyl (–CF₃) groups in the target compound induce strong electron-withdrawing effects, stabilizing the pyridinium cation. In the bis-pyridinium salt (), triphenyl groups donate electrons, reducing cation acidity compared to the target compound’s fluorinated system .

Solubility and Polarity The sulfonate group in the target compound increases water solubility relative to non-sulfonated analogs like 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo-pyridinone, which is more lipophilic due to the absence of charged groups . The tetrafluoroborate (BF₄⁻) counterion in the bis-pyridinium salt () offers lower solubility in water than sulfonate, favoring organic-phase applications .

Synthetic and Analytical Data

  • The patent in reports LCMS (m/z 853.0–867.0 [M+H]⁺) and HPLC retention times (1.31–1.37 min) for sulfonate-containing intermediates, suggesting that the target compound would exhibit similar analytical profiles due to structural parallels .
  • In contrast, the bis-pyridinium salt () lacks sulfonate functionality, relying on BF₄⁻ for charge balance, which may necessitate alternative characterization methods .

Research Implications and Gaps

  • Applications : The target compound’s sulfonate group and fluorinated aromatic system make it a candidate for designing ionic liquids with tailored polarity or as a catalyst in fluorination reactions.
  • Data Gaps : Direct experimental data (e.g., crystallography via SHELX , solubility, thermal stability) are needed to validate inferred properties.
  • Synthetic Challenges : Introducing multiple –CF₃ groups and a sulfonate anion requires precise control of reaction conditions to avoid side products, as seen in the multi-step syntheses of related compounds .

Biological Activity

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate (CAS: 147541-03-5) is a fluorinated pyridinium salt with significant potential in biological applications. This compound features a unique structural configuration that enhances its reactivity and biological activity, making it valuable in medicinal chemistry and biological research.

  • Molecular Formula : C7H2F7NO3S
  • Molecular Weight : 313.15 g/mol
  • Melting Point : 173°C (dec.)
  • Hazard Symbols : Xi - Irritant

The biological activity of this compound primarily arises from its ability to act as an electrophilic fluorinating agent . The trifluoromethyl groups enhance the electrophilicity of the fluorine atom, facilitating nucleophilic attacks on various biological substrates. This property is crucial for its application in modifying biomolecules such as proteins and nucleic acids, thereby influencing their structure and function .

Biological Activity and Applications

Research indicates that this compound exhibits notable antimicrobial properties , particularly against multidrug-resistant strains of bacteria. A comparative study highlighted its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.031–0.062 µg/mL, demonstrating superior activity compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundTarget BacteriaMIC (µg/mL)Comparison
Compound 22MRSA0.031–0.062Superior to vancomycin
VancomycinMRSA~0.5Control
Compound 24VRSA0.25–64Comparable to methicillin

Case Studies

A study published in October 2021 evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those derived from this compound. The findings indicated that compounds with specific substitutions exhibited enhanced bactericidal activity, with some achieving MIC values below 1 µg/mL against resistant strains of S. aureus. The study emphasized the potential for developing these compounds into new therapeutic agents .

Safety and Handling

Due to its irritant properties, appropriate safety measures should be taken when handling this compound:

  • Risk Codes : Irritating to eyes, respiratory system, and skin.
  • Safety Description : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

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